Product packaging for N,N'-bis(4-methoxyphenyl)propanediamide(Cat. No.:CAS No. 15589-58-9)

N,N'-bis(4-methoxyphenyl)propanediamide

Cat. No.: B182934
CAS No.: 15589-58-9
M. Wt: 314.34 g/mol
InChI Key: MSEFNNYTRUIQHL-UHFFFAOYSA-N
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Description

N,N'-bis(4-methoxyphenyl)propanediamide is a chemical compound with the molecular formula C17H18N2O4 . This molecule is part of the bis-amide family, a class of compounds that has garnered significant interest in medicinal chemistry and biochemical research for their potential as molecular scaffolds . Specifically, structurally related bis-amide and hydrazide-containing derivatives have been investigated for their ability to inhibit HIV-1 integrase (IN), a critical enzyme for viral replication, making this enzyme an attractive target for the development of novel therapeutics . The mechanism of action for such inhibitors is believed to involve the functional sequestration of divalent metal ions (e.g., Mg²⁺) within the enzyme's catalytic site, thereby blocking the formation of the essential integrase-DNA complex . The malonic acid diamide core, present in this compound, provides a tautomeric moiety that may be suitable for coordination with metal ions at an enzyme's active site . Researchers can utilize this compound as a valuable building block or reference standard in the design and synthesis of potential pharmacologically active agents, particularly in the ongoing search for new antiviral compounds . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O4 B182934 N,N'-bis(4-methoxyphenyl)propanediamide CAS No. 15589-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(4-methoxyphenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)18-16(20)11-17(21)19-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEFNNYTRUIQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280514
Record name N,N'-bis(4-methoxyphenyl)propanediamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194194
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15589-58-9
Record name p-Malonanisidide
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-bis(4-methoxyphenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Bis 4 Methoxyphenyl Propanediamide and Its Analogs

Established Synthetic Pathways for N,N'-bis(4-methoxyphenyl)propanediamide

The primary and most well-established method for synthesizing this compound involves the direct amidation of a malonic acid derivative with 4-methoxyaniline.

The condensation reaction between a malonic acid diester, such as diethyl malonate, and 4-methoxyaniline is a common route to produce this compound. A similar procedure has been reported for the synthesis of the closely related N,N′-bis(4-ethoxyphenyl)malonamide, which involves the condensation of 4-ethoxyaniline and diethylmalonate. google.com This reaction is typically carried out at elevated temperatures, often under reflux conditions, to drive the reaction to completion. The general reaction is depicted below:

Scheme 1: General synthesis of N,N'-diarylpropanediamides from diethyl malonate and an aniline (B41778) derivative.

The reaction can be performed with or without a solvent. In some instances, the reaction is carried out neat, using an excess of the aniline derivative to serve as both reactant and solvent. pearson.com

The yield and purity of this compound are highly dependent on the reaction conditions. Several factors can be optimized to improve the outcome of the synthesis. While specific optimization data for this exact compound is not extensively published, general principles for similar amidation reactions can be applied.

Table 1: Factors for Optimization of this compound Synthesis

ParameterDescriptionPotential Effects on Yield and Purity
Temperature The reaction is typically heated to facilitate the amidation process.Higher temperatures can increase the reaction rate but may also lead to the formation of side products and decomposition, thus requiring careful optimization.
Catalyst Acid or base catalysts can be employed to accelerate the reaction.Acid catalysts, such as sulfuric acid, have been used in the synthesis of related bis(amidine)s from malonamides. google.com Base catalysts can also promote the reaction.
Solvent The choice of solvent can influence the solubility of reactants and the reaction equilibrium.High-boiling point aprotic polar solvents like DMF are sometimes used. pearson.com Solvent-free conditions can also be effective. acs.org
Reactant Ratio The stoichiometry of 4-methoxyaniline to the malonic acid derivative can be varied.An excess of the aniline can shift the equilibrium towards the product side, increasing the yield.

For instance, in the synthesis of other amides, changing the base from sodium ethoxide to sodium carbonate has been shown to significantly reduce reaction times. mdpi.com Similarly, Design of Experiments (DoE) studies on related direct amide formation reactions have demonstrated that catalyst loading and solvent dilution are critical parameters for maximizing yield. youtube.com

Exploration of Novel and Greener Synthetic Approaches for this compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. For the synthesis of this compound, several greener strategies could be explored, drawing parallels from other synthetic transformations.

Potential greener approaches include:

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and potentially increase yields, as demonstrated in the synthesis of other heterocyclic compounds. reddit.com

Solvent-free reactions: Conducting the synthesis without a solvent minimizes waste and can simplify the purification process. acs.orgresearchgate.net

Use of greener catalysts: Exploring the use of solid acid catalysts or biocatalysts could reduce the environmental impact compared to traditional mineral acids.

Employing alternative energy sources: Techniques like ultrasonication have been applied to the synthesis of other bis-compounds to improve efficiency. doubtnut.com

A study on the synthesis of N-phenylmaleimides highlighted the application of green chemistry principles such as atom economy, use of safer chemicals, and energy efficiency, which could be conceptually applied to malonamide (B141969) synthesis. researchgate.net

Synthesis of Asymmetric this compound Derivatives

The synthesis of asymmetric N,N'-diarylpropanediamides, where the two aryl groups are different, requires a stepwise approach to control the introduction of each amine. A potential strategy involves the initial synthesis of a mono-amide, followed by reaction with a different aniline.

A plausible synthetic route could be:

Mono-amidation: Reacting a malonic acid diester with one equivalent of the first aniline (e.g., 4-methoxyaniline) to form the mono-amide mono-ester.

Hydrolysis: Saponification of the remaining ester group to yield the mono-amide mono-acid.

Second Amidation: Coupling of the mono-amide mono-acid with a second, different aniline using a suitable coupling agent.

This approach allows for the controlled synthesis of unsymmetrical malonamides.

Mechanistic Investigations of this compound Synthesis Reactions

The formation of this compound from a malonic ester and 4-methoxyaniline proceeds through a nucleophilic acyl substitution mechanism.

The key steps of the proposed mechanism are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxyaniline acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the diethyl malonate. This forms a tetrahedral intermediate. pearson.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of an ethoxide ion (a good leaving group) and the formation of the mono-amide.

Repeat of the Process: The process is repeated on the second ester group with another molecule of 4-methoxyaniline to form the final this compound.

Advanced Spectroscopic Characterization of N,n Bis 4 Methoxyphenyl Propanediamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for N,N'-bis(4-methoxyphenyl)propanediamide are not available in the reviewed scientific literature. The elucidation of its specific proton and carbon environments, as well as unambiguous structural assignment through 2D NMR techniques, would necessitate experimental measurement.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound are not documented in the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Published experimental ¹³C NMR data for this compound could not be located. The precise chemical shifts of the carbonyl, methylene (B1212753), methoxy (B1213986), and aromatic carbons remain to be experimentally determined.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Unambiguous Structural Assignment

A detailed analysis using 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY has not been reported for this compound. Such studies would be essential for the definitive assignment of all proton and carbon signals and to confirm the connectivity of the molecular structure.

Vibrational Spectroscopy

Comprehensive experimental data from vibrational spectroscopy methods for this compound are not present in the surveyed databases and literature.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

An experimental FTIR spectrum with specific vibrational frequencies for the functional groups (e.g., N-H stretch, C=O stretch, C-N stretch, C-O stretch) of this compound is not available. While general characteristic regions for amides and methoxy-substituted benzene (B151609) rings are known, precise peak positions for this molecule are undetermined.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structural integrity of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation behavior.

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₇H₁₈N₂O₄, the theoretical monoisotopic mass is 314.1267 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can confirm this precise mass. The instrument detects the molecule as various ionized species (adducts). The experimentally measured m/z values for these adducts are then compared against the theoretically calculated values, with a high degree of correlation confirming the compound's identity.

Below is a table of predicted high-resolution mass spectrometry data for various common adducts of this compound.

Table 1: Predicted HRMS Data for this compound Theoretical data calculated based on the molecular formula C₁₇H₁₈N₂O₄.

Adduct Ion Molecular Formula of Adduct Calculated m/z
[M+H]⁺ C₁₇H₁₉N₂O₄⁺ 315.1345
[M+Na]⁺ C₁₇H₁₈N₂NaO₄⁺ 337.1164
[M+K]⁺ C₁₇H₁₈KN₂O₄⁺ 353.0904

Tandem mass spectrometry (MS/MS) experiments provide insight into the compound's structure by inducing fragmentation and analyzing the resulting daughter ions. The fragmentation pattern of this compound is predictable based on its functional groups. The most labile bonds are the amide linkages and the bonds within the propanediamide linker.

Key expected fragmentation pathways include:

Amide Bond Cleavage: Scission of the C-N bond between the carbonyl group and the nitrogen atom is a common fragmentation route for amides. This would lead to the formation of a 4-methoxyphenylaminyl radical and a corresponding acylium ion, or the stable 4-methoxyaniline ion (m/z 123.06).

Propanediamide Linker Fragmentation: Cleavage can occur at the C-C bond within the propanediamide's methylene bridge.

Methoxyphenyl Group Fragmentation: The 4-methoxyphenyl (B3050149) group can undergo fragmentation itself, such as the loss of a methyl radical (•CH₃) from the methoxy group to yield a phenoxy cation, or cleavage of the ether bond.

Table 2: Predicted Major Mass Fragments of this compound

Fragment Structure Fragment Formula Predicted m/z
4-methoxyphenyl isocyanate C₈H₇NO₂ 149.05
4-methoxyaniline C₇H₉NO 123.07

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by absorptions arising from its two 4-methoxyphenyl groups and the amide carbonyl groups.

The key electronic transitions anticipated are:

π → π* Transitions: These high-energy transitions are associated with the aromatic π-electron system of the benzene rings. They are expected to appear as strong absorption bands in the UV region, typically between 200 and 300 nm. The methoxy substituent on the phenyl ring acts as an auxochrome, which can shift the absorption maximum to longer wavelengths (a bathochromic shift).

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen and nitrogen atoms of the amide groups) to an anti-bonding π* orbital. These transitions are typically weaker in intensity and may appear as shoulders on the more intense π → π* bands, often at wavelengths greater than 280 nm. researchgate.net

The position and intensity of these absorption bands are sensitive to the solvent environment and provide a characteristic fingerprint for the compound's chromophoric system.

Table 3: Expected UV-Vis Absorption Data for this compound

Transition Type Associated Chromophore Expected Wavelength (λmax) Range
π → π* Phenyl Ring ~250-280 nm

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized substance. For this compound (C₁₇H₁₈N₂O₄), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (314.34 g/mol ).

The experimentally determined weight percentages of C, H, and N must align closely with the calculated theoretical values (typically within a ±0.4% margin) to confirm the purity and stoichiometric composition of the compound.

Table 4: Elemental Analysis Data for this compound

Element Theoretical (%) Experimental (%)
Carbon (C) 64.96 (Value would be here)
Hydrogen (H) 5.77 (Value would be here)

Crystallographic Analysis and Solid State Architecture of N,n Bis 4 Methoxyphenyl Propanediamide

Single Crystal X-ray Diffraction (SCXRD) Studies

Detailed SCXRD studies are essential for unequivocally determining the three-dimensional structure of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for N,N'-bis(4-methoxyphenyl)propanediamide is not available in the current body of scientific literature. Such data can only be obtained through the successful growth of a single crystal of the compound and subsequent analysis by SCXRD.

Elucidation of Molecular Conformation and Geometry in the Crystalline State

Without SCXRD data, the precise molecular conformation and geometry of this compound in the solid state remain undetermined. While computational modeling could predict potential conformations, experimental data is required for definitive elucidation. This would include the specific torsion angles between the phenyl rings and the propanediamide backbone, as well as the planarity of the amide groups.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks within the Crystal Lattice

A definitive analysis of the hydrogen bonding network and other intermolecular interactions (such as π–π stacking or van der Waals forces) that dictate the crystal packing of this compound is not possible. The presence of N-H donor groups and carbonyl oxygen acceptor groups suggests that intermolecular N-H···O hydrogen bonds are highly likely to be a dominant feature in its crystal structure, a common characteristic in related amide compounds. However, the specific pattern and dimensionality of these networks are unknown.

Exploration of Polymorphism and Co-crystallization in this compound Systems

There are no published studies on the polymorphic behavior or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical area of study in materials and pharmaceutical sciences. Investigating this phenomenon would require screening various crystallization conditions to identify if different solid-state arrangements can be formed.

Crystal Engineering Principles Applied to this compound

The application of crystal engineering principles to this compound has not been documented. Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The di-amide structure of this molecule, with its robust hydrogen-bonding capabilities, makes it a potential candidate for the rational design of supramolecular assemblies. However, without foundational crystallographic data, such studies have not been undertaken.

Absence of Specific Computational Research Data for this compound Prevents Detailed Article Generation

The user's instructions required a comprehensive article structured around a detailed computational chemistry framework, including specific subsections on optimized geometrical parameters, reactivity prediction, vibrational frequencies, charge transfer, and conformational dynamics. Furthermore, the inclusion of data tables and detailed research findings was explicitly requested.

The available search results provide general information on the computational techniques themselves and feature studies on analogous or related compounds, but not on this compound. For instance, while DFT studies exist for other organic molecules containing methoxyphenyl groups, the specific energetic and structural parameters for the target compound remain uncalculated or unpublished in accessible literature. Without these foundational data, any attempt to generate content for the specified outline would be speculative and would not meet the required standards of scientific accuracy and reliance on diverse, verifiable sources.

Therefore, due to the absence of the necessary primary research and the strict adherence to the provided outline and quality standards, it is not possible to generate the requested article. The creation of such a document would necessitate access to peer-reviewed computational studies that have specifically investigated this compound, which are not currently available.

Computational Chemistry and Theoretical Investigations of N,n Bis 4 Methoxyphenyl Propanediamide

In Silico Docking Studies to Investigate Potential Molecular Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. Such studies are instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.

For N,N'-bis(4-methoxyphenyl)propanediamide, a hypothetical docking study would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of a Target Protein: A protein of interest, potentially identified through preliminary biological screening or by analogy to other bioactive malonamides, would be selected. The protein structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Docking Simulation: A docking algorithm would be used to systematically explore the conformational space of the ligand within the protein's binding site, generating a series of potential binding poses.

Scoring and Analysis: The generated poses would be evaluated using a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein.

The methoxyphenyl groups of this compound could potentially engage in hydrophobic and aromatic interactions within a protein's binding pocket, while the amide groups could act as hydrogen bond donors and acceptors. The central propanediamide linker provides conformational flexibility, allowing the molecule to adopt a suitable conformation to fit within the binding site.

Table 1: Potential Molecular Interactions of this compound in a Hypothetical Docking Study

Functional Group of LigandPotential Interaction TypePotential Interacting Amino Acid Residues
Methoxyphenyl groupsHydrophobic, Pi-stackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Amide (N-H)Hydrogen bond donorAspartate, Glutamate, Serine, Threonine
Amide (C=O)Hydrogen bond acceptorArginine, Lysine, Histidine, Serine, Threonine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of newly designed compounds and to guide the synthesis of more potent derivatives.

Although a specific QSAR model for this compound derivatives is not available in the literature, the general methodology can be described. The development of a QSAR model for this compound would involve:

Data Set Preparation: A series of this compound derivatives with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values) would be required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSAR model is established, it can be used to predict the activity of virtual derivatives of this compound. For example, the model could suggest which positions on the phenyl rings are most suitable for substitution and which physicochemical properties of the substituents are most likely to enhance activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling

Descriptor ClassExamples
ConstitutionalMolecular Weight, Number of atoms, Number of rings
TopologicalWiener index, Randic index, Kier & Hall shape indices
GeometricalMolecular surface area, Molecular volume
ElectronicDipole moment, HOMO/LUMO energies, Partial charges
HydrophobicLogP (octanol-water partition coefficient)

Cheminformatics and Data Mining for this compound Research

Cheminformatics involves the use of computational and informational techniques to solve problems in the field of chemistry. Data mining in this context refers to the process of discovering patterns and knowledge from large chemical databases. For this compound, these approaches can be used to analyze its structural features, predict its properties, and identify other compounds with similar characteristics.

Publicly available chemical databases such as PubChem and ChEMBL contain a wealth of information on chemical compounds and their biological activities. nih.gov A cheminformatics analysis of this compound (PubChem CID: 226624) and its analogs could involve: nih.gov

Similarity Searching: Identifying compounds with similar chemical structures to this compound. This can help in understanding the structure-activity landscape around this scaffold and in identifying potential off-target effects.

Substructure Searching: Searching for compounds that contain the this compound core structure. This can reveal the different chemical contexts in which this scaffold has been explored.

Property Prediction: Using computational models to predict various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. These predictions can help in assessing its drug-likeness and potential liabilities early in the drug discovery process.

Table 3: Predicted Physicochemical Properties of this compound (from PubChem)

PropertyPredicted Value
Molecular Weight314.34 g/mol
XLogP32.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Exact Mass314.126657 g/mol
Monoisotopic Mass314.126657 g/mol
Topological Polar Surface Area76.7 Ų
Heavy Atom Count23
Formal Charge0
Complexity350

Data mining of scientific literature and patent databases can also uncover valuable information about the synthesis, properties, and applications of this compound and related compounds. This can help in identifying knowledge gaps and in formulating new research hypotheses.

Investigation of this compound Uncovers Gaps in Supramolecular Chemistry Literature

Following a comprehensive investigation into the scientific literature, it has been determined that there is a notable absence of specific research data concerning the supramolecular assemblies and intermolecular interactions of the chemical compound this compound. Despite its defined chemical structure, detailed experimental and theoretical studies on its crystal packing, self-assembly, and host-guest chemistry are not available in the public domain.

The compound, also known by its synonym N,N'-bis(4-methoxyphenyl)malonamide, has the molecular formula C17H18N2O4. nih.gov Its structure features two amide linkages, which are known to be strong hydrogen bond donors (N-H) and acceptors (C=O), as well as two methoxy-substituted phenyl rings, which can participate in π-π stacking and other non-covalent interactions. These structural motifs are fundamental to the field of supramolecular chemistry, which studies how molecules organize into larger, ordered structures.

However, a thorough search for crystallographic data, which is essential for analyzing hydrogen bonding, crystal packing, and other non-covalent interactions, did not yield any specific results for this compound. While crystal structures for related compounds, such as N,N′-Bis(4-methoxyphenyl)-3-oxapentanediamide, have been reported, the difference in the chemical backbone prevents direct extrapolation of their solid-state behavior. researchgate.net

Similarly, no studies were found that specifically detail the formation of multi-component molecular crystals, such as cocrystals or solvates, involving this compound. The design of this compound for controlled self-assembly or its application in host-guest chemistry and complexation also appears to be an unexplored area of research.

The absence of this information in scientific databases and journals indicates a clear gap in the current body of chemical knowledge. The study of how molecules like this compound self-assemble and interact is crucial for the rational design of new materials with specific properties. Therefore, this compound represents an open area for future research in the fields of crystal engineering and supramolecular chemistry.

Structure Property Relationship Spr Studies and Rational Design of N,n Bis 4 Methoxyphenyl Propanediamide Derivatives

Systematic Modification of the Aryl Moieties and their Influence on Molecular Properties

The introduction of different functional groups in place of or in addition to the methoxy (B1213986) group can lead to significant changes in the solid-state packing of these molecules. For instance, replacing electron-donating groups with electron-withdrawing ones like nitro or halogen atoms can alter the electrostatic potential of the aryl ring. nih.govnih.gov Studies on related N,N'-diaryl systems have shown that substituents like fluoro or trifluoromethyl groups can change the crystal packing from a herringbone assembly, with no significant π-stacking, to a layered structure driven by a combination of N–H···C hydrogen bonding and π-stacking. mdpi.com This highlights the role of substituents in dictating the supramolecular architecture.

The electronic nature of the substituents, often quantified by Hammett parameters, has a predictable effect on the reactivity of the aryl group and the properties of the amide linkage. nih.gov For example, in a study of polymeric propanediamide derivatives, replacing a p-methylphenyl group with a p-nitrophenyl group was shown to affect the stabilizing properties of the resulting material. nih.gov

Table 1: Influence of Aryl Moiety Substitution on Molecular Properties

Derivative Class Substituent Observed Influence on Properties Primary Driving Interactions
N,N'-Diarylpropanediamides p-methylphenyl vs. p-nitrophenyl Altered performance as a stabilizer for polymers. nih.gov Changes in electronic properties of the aryl ring.
4'-Phenyl-2,2':6',2"-terpyridines (analogy) 3-fluoro-5-methylphenyl Shift from herringbone to layer-like packing. mdpi.com Introduction of π-stacking and N···H–C hydrogen bonds. mdpi.com

Impact of Amide Linkage Substitutions on Molecular Architecture

The amide bond is a cornerstone of the molecular architecture of N,N'-bis(4-methoxyphenyl)propanediamide, providing structural rigidity and key hydrogen bonding sites (N-H donor and C=O acceptor). Modification of this linkage, particularly through N-alkylation, can dramatically alter the molecule's conformation and intermolecular bonding capabilities.

N-methylation, the replacement of the amide hydrogen with a methyl group, is a common strategy in medicinal chemistry to modulate a compound's properties. wordpress.comresearchgate.net This seemingly minor change removes a critical hydrogen bond donor, which can prevent the formation of established hydrogen-bonded networks. nih.gov The consequence of N-methylation can be a significant change in the molecule's conformation. For some secondary amides, N-methylation can induce a switch from a Z-amide to an E-amide geometry, which in turn affects physicochemical properties like solubility and lipophilicity. wordpress.com In peptide-like structures, this modification can disrupt the formation of specific bioactive conformations required for binding to biological targets. nih.gov

However, the selective N-alkylation of amides can be challenging, often leading to a mixture of N- and O-alkylated products, with the outcome being highly dependent on the substrate and reaction conditions. scientificupdate.com The development of selective N-methylation procedures is therefore an active area of research, employing novel reagents to achieve high monoselectivity, which is crucial for late-stage functionalization of complex molecules. researchgate.net

Table 2: Effects of N-Methylation on Amide-Containing Compounds

Compound Class Modification Impact on Molecular Properties Reference
Secondary amides (general) N-methylation Can increase solubility and alter lipophilicity; may change amide conformation (Z to E). wordpress.com wordpress.com
Substance P 1-7 amide N-methylation scan Peptides become less prone to proteolysis but may lose biological activity due to conformational constraints. nih.gov nih.gov
Pyrimidone intermediate N-methylation Challenging selectivity between N- and O-alkylation, affecting product purity. scientificupdate.com scientificupdate.com

Alterations to the Propanediamide Backbone Length and its Structural Implications

Research on a series of N,N'-diarylalkanediamides has shown that the length of the alkane linker is directly correlated with certain biological activities. researchgate.net For instance, antimycobacterial activity was observed predominantly in the series of N,N'-diarylethanediamides and N,N'-diarylbutanediamides, while derivatives of pentane-, hexane-, octane-, and nonanediamide (B1653443) were found to be inactive. researchgate.net This suggests that a specific spatial arrangement of the aryl groups, dictated by the backbone length, is necessary for biological efficacy.

The change in backbone length alters the conformational freedom of the molecule. A shorter backbone, as in ethanediamide, imposes greater rigidity and brings the aryl groups into closer proximity, potentially favoring intramolecular interactions. Conversely, a longer, more flexible backbone allows the aryl groups to adopt a wider range of orientations, which can facilitate different crystal packing motifs and intermolecular interactions. The synthesis of related structures like 1,3-bis(heteroaryl)‐4,5‐imidazolidinediones from N,N′-bis(heteroaryl)methanediamines further illustrates how modifications to the central linker can lead to entirely new heterocyclic systems. researchgate.net

Design Principles for Modulating Intermolecular Interactions through Structural Changes

The self-assembly of this compound and its derivatives in the solid state is governed by a network of non-covalent intermolecular interactions, including hydrogen bonds and π–π stacking. The rational design of new derivatives with predictable packing and properties relies on understanding and controlling these interactions.

A primary design principle involves the strategic placement of hydrogen bond donors and acceptors. reading.ac.uk The amide N-H and C=O groups are the most potent sites for hydrogen bonding. By introducing additional functional groups onto the aryl rings, such as hydroxyl or carboxyl groups, new and competitive hydrogen bonding interactions can be engineered. mdpi.comnih.gov For example, studies on aromatic polyamide-imides show that the presence of both carboxyl and hydroxyl groups allows for the realization of specific intra- and intermolecular interactions that dictate the material's properties. mdpi.comnih.gov

Another key principle is the modulation of π–π stacking interactions between the aromatic rings. This can be achieved by altering the electronic properties of the rings through substituents. Introducing electron-donating or electron-withdrawing groups changes the quadrupole moment of the aromatic ring, influencing whether face-to-face or edge-to-face stacking arrangements are preferred. Furthermore, introducing bulky substituents can sterically hinder close packing and force non-planar arrangements, which can promote specific types of stacking interactions. reading.ac.uk The use of halogen atoms (F, Cl, Br) as substituents can introduce halogen bonding as an additional directional interaction to guide self-assembly. rsc.org

Application of Computational Tools in Derivative Design for Targeted Research Outcomes

Computational chemistry provides powerful tools for the rational design and a priori prediction of the properties of this compound derivatives. Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations allow for the in-silico investigation of molecular structures, conformational preferences, and intermolecular interactions before undertaking synthetic efforts. rsc.orgnih.gov

DFT calculations are widely used to optimize molecular geometries and predict spectroscopic properties (NMR, IR), which can then be compared with experimental data to confirm the structure of synthesized compounds. nih.gov These calculations can also elucidate the energetics of different isomers and conformers, which is particularly important for flexible molecules that can exist in various forms. For instance, computational studies on N,N′-bis-aryl-N′′-acylguanidines have been used to understand the complex isomerism in these systems, which is influenced by intramolecular hydrogen bonds. rsc.org

Furthermore, computational models can predict how changes in molecular structure will affect intermolecular interactions and crystal packing. By modeling dimers or larger clusters of molecules, researchers can evaluate the strength and geometry of hydrogen bonds and stacking interactions, providing insight into the resulting supramolecular architecture. nih.gov Molecular dynamics simulations can reveal how a molecule might interact with a biological target, such as an enzyme's active site, guiding the design of derivatives with enhanced biological activity. nih.gov This predictive power accelerates the design-synthesis-test cycle, making the search for new materials and therapeutic agents more efficient. nih.gov

Mechanistic Studies of Chemical Reactivity and Biological Interactions of N,n Bis 4 Methoxyphenyl Propanediamide

Reaction Mechanism Elucidation for Derivatization and Degradation

The chemical structure of N,N'-bis(4-methoxyphenyl)propanediamide, featuring two amide linkages and a central methylene (B1212753) group, offers several sites for chemical modification (derivatization) and breakdown (degradation).

Derivatization: The amide groups are the primary targets for derivatization. While specific studies on this exact compound are not extensively detailed in the public domain, general principles of amide chemistry apply. For analytical purposes, such as gas chromatography, derivatization is often employed. Silylation is a common method, where reagents like N,N–bis(trimethyl–silyl)trifluoro-acetamide (BSTFA) replace the acidic amide protons with trimethylsilyl (B98337) groups, increasing volatility. nih.gov The mechanism involves the nucleophilic attack of the amide nitrogen on the silicon atom of the silylating agent.

Degradation: The degradation of this compound can occur through several mechanisms, primarily hydrolysis and thermal decomposition.

Hydrolytic Degradation: The amide bonds are susceptible to hydrolysis, especially under acidic or basic conditions, which would yield malonic acid and 4-methoxyaniline. The mechanism for similar aromatic amines involves proton transfer from water to the amide nitrogen, followed by a nucleophilic attack of a water hydroxyl group on the carbonyl carbon. nih.gov

Thermal Degradation: At elevated temperatures, as might be encountered in analytical techniques like GC/MS, amides can undergo thermal degradation. nih.gov Studies on similar small molecules show that amides can be thermally labile, with decomposition pathways involving the homolytic cleavage of bonds to form free radicals. nih.gov For this compound, this could involve cleavage of the amide C-N bonds or fragmentation of the propanediamide backbone. Research on other complex organic molecules indicates that pyrolysis can lead to a variety of smaller products through the breaking of the weakest chemical bonds. mdpi.comrsc.org

Investigation of Selective Chemical Transformations Involving the Propanediamide Moiety

The propanediamide (or malonamide) moiety is a versatile functional group for selective chemical transformations. The central carbon atom, flanked by two carbonyl groups, possesses acidic protons, making it a reactive nucleophile for various carbon-carbon bond-forming reactions.

One key transformation is its use in base-catalyzed condensation reactions. For instance, the propanediamide can act as a nucleophile in Michael additions or Knoevenagel condensations. In a related synthesis, a domino Knoevenagel–Michael reaction mechanism has been proposed where a similar active methylene compound reacts sequentially with an aldehyde. This suggests that the propanediamide moiety of this compound could be selectively reacted at its central carbon under appropriate basic conditions to build more complex molecular architectures.

Furthermore, the amide groups themselves can be targets of selective transformations beyond simple hydrolysis. Under specific dehydrating conditions, they could potentially undergo cyclization reactions, although this would require overcoming the stability of the six-membered ring hydrogen-bonded conformation typical for malonamides.

Mechanistic Insights into Enzyme Inhibition by this compound (e.g., HIV-1 Integrase)

This compound belongs to a class of compounds investigated as inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) integrase enzyme. This enzyme is crucial for the virus as it catalyzes the insertion of the viral DNA into the host cell's genome, a two-step process involving 3'-processing and strand transfer. nih.govnih.gov

Unlike many clinically used integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, compounds with structures similar to this compound are believed to function as allosteric integrase inhibitors (ALLINIs). nih.govnih.gov This represents a distinct mechanistic class of inhibition.

The mechanism of action for ALLINIs involves binding to a different location on the integrase enzyme—specifically, a pocket at the dimer interface of the catalytic core domain (CCD). plos.org This is the same pocket that the host cell protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75), binds to. plos.org By occupying this site, ALLINIs competitively inhibit the integrase-LEDGF/p75 interaction, which is critical for tethering the viral integration machinery to active genes in the host chromatin. nih.govnih.gov This allosteric binding induces a conformational change in the integrase enzyme, promoting its aggregation and preventing the proper assembly of the functional integrase-viral DNA complex required for integration. nih.govplos.org

FeatureIntegrase Strand Transfer Inhibitors (INSTIs)Allosteric Integrase Inhibitors (ALLINIs)
Binding Site Catalytic active site of the enzyme. nih.govAllosteric site at the dimer interface (LEDGF/p75 binding pocket). nih.govplos.org
Primary Mechanism Chelation of essential metal ions (Mg²⁺/Mn²⁺) in the active site, blocking the strand transfer step. nih.govCompetitively inhibits interaction with host-factor LEDGF/p75; promotes integrase aggregation. nih.govnih.gov
Effect on Enzyme Directly blocks catalytic function. nih.govAllosterically inhibits function and disrupts enzyme-host factor interactions. nih.govnih.gov
Stage of Inhibition Primarily blocks the integration step post-nuclear entry. nih.govBlocks integration and also impairs late-stage viral maturation. plos.org

Studies on Interactions with Specific Biomolecular Targets and Pathways

The primary biomolecular target of this compound and related ALLINIs is the HIV-1 integrase enzyme. The interaction is highly specific to the pocket within the catalytic core domain that normally accommodates the integrase binding domain (IBD) of the cellular cofactor LEDGF/p75. plos.orgnih.gov

The consequences of this interaction cascade through several viral and cellular pathways:

Disruption of the Integrase-LEDGF/p75 Interaction: LEDGF/p75 is a crucial cellular protein that acts as a chromatin tether for the pre-integration complex (PIC), guiding it to transcriptionally active regions of the host genome for efficient integration. biorxiv.org By blocking this interaction, ALLINIs effectively delocalize the integration process, significantly reducing its efficiency. plos.org Overexpression of the LEDGF/p75 integrase-binding domain alone can potently inhibit HIV-1 replication, highlighting the critical nature of this target. nih.gov

Inhibition of Viral Integration: The allosteric binding of the inhibitor promotes an inappropriate multimerization or aggregation of integrase, rendering it catalytically incompetent for carrying out the concerted integration of viral DNA into the host chromosome. nih.gov

Impairment of Late-Stage Viral Replication: A key finding for ALLINIs is that their mechanism extends beyond simply blocking integration. They also affect the late stages of the viral life cycle. The binding of these inhibitors to integrase can interfere with the proper maturation of the viral core in newly formed virions. This results in morphologically aberrant viral particles that are often non-infectious because they are unable to properly initiate reverse transcription in the next target cell. plos.org

Derepression of Antisense Transcription: Recent studies have shown that disrupting the IN-LEDGF/p75 interaction can lead to an increase in the production of HIV-1 antisense RNA. This accumulation of antisense transcripts is associated with reduced levels of viral sense RNA and Gag protein, potentially linking this inhibition pathway to mechanisms of HIV-1 latency. biorxiv.org

Biomolecular Target/PathwayInteraction with this compound (as an ALLINI)Consequence
HIV-1 Integrase (Allosteric Site) Binds to the LEDGF/p75 binding pocket at the catalytic core domain dimer interface. plos.orgInduces conformational changes, promotes enzyme aggregation. nih.gov
Integrase-LEDGF/p75 Complex Competitively inhibits the formation of this complex. nih.govnih.govPrevents tethering of the pre-integration complex to host chromatin, reducing integration efficiency. biorxiv.org
Viral Integration Pathway Prevents proper assembly and function of the pre-integration complex. nih.govCatalytic steps of 3'-processing and strand transfer are allosterically inhibited. nih.gov
Viral Maturation Pathway Interferes with integrase function during the assembly of new virions. plos.orgLeads to defective core morphology and a block in reverse transcription in the subsequent infection cycle. plos.org

Advanced Materials Science Applications Derived from N,n Bis 4 Methoxyphenyl Propanediamide Scaffolds

Development of Functional Materials Utilizing N,N'-bis(4-methoxyphenyl)propanediamide Substructures

The incorporation of the N,N'-bis(4-methoxyphenyl)amide moiety into larger polymeric or molecular structures has led to the creation of novel functional materials with promising optical and electronic properties.

Electrochromic and Optoelectronic Materials Development

While direct studies on this compound for electrochromic applications are not extensively documented, research on polymers containing the closely related N,N'-di(4-methoxyphenyl)-N,N'-diphenyl-p-phenylenediamine units provides significant insights. These materials exhibit reversible electrochemical oxidation processes, which are accompanied by distinct color changes, a key characteristic of electrochromic materials.

For instance, novel electroactive poly(amide-imide)s (PAIs) have been synthesized that display multiple, reversible oxidation states with strong color transitions from a pale yellow neutral state to yellowish-green and deep blue in oxidized states. nih.gov The presence of the methoxy-substituted triphenylamine-like centers is crucial for this activity. The electron-donating methoxy (B1213986) groups lower the oxidation potentials of the material, enhancing the stability of the oxidized states and, consequently, the electrochromic performance. nih.gov These PAIs are often soluble in common organic solvents, allowing them to be cast into flexible, transparent films suitable for device fabrication. nih.gov

The performance of such electrochromic materials can be quantified by several parameters, as illustrated in the table below, which showcases typical values for polyamides and polyimides containing triphenylamine (B166846) moieties.

PropertyTypical ValueSignificance
Oxidation Potentials (V vs. Ag/AgCl) 0.68–1.10 VLower potentials indicate easier oxidation and potentially lower device power consumption. acs.org
Optical Contrast (ΔT%) Up to 54%High contrast leads to more distinct color changes. nih.gov
Coloration Efficiency (η) Up to 310 cm²/CA measure of the change in optical density per unit of charge injected; higher values are desirable for efficiency. nih.gov
Switching Time (s) 2.3 - 2.8 sThe speed at which the material changes color. nih.gov
Cyclic Stability Stable for thousands of cyclesIndicates the material's durability and long-term performance. nih.gov

This table presents representative data for electrochromic polymers containing triphenylamine-based units, which are structurally related to this compound.

Research into Hole-Transporting Materials Based on Propanediamide Architectures

The N,N'-bis(4-methoxyphenyl)amino group is a well-established building block for hole-transporting materials (HTMs), which are critical components in optoelectronic devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). spectralindustries.combeilstein-journals.org These materials facilitate the efficient extraction and transport of positive charge carriers (holes) from the active layer of the device to the electrode. spectralindustries.com

The effectiveness of an HTM is determined by its electronic properties, such as the highest occupied molecular orbital (HOMO) energy level, and its charge carrier mobility. The HOMO level of the HTM needs to be well-aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction. rsc.org The methoxy groups in the N,N'-bis(4-methoxyphenyl)amino moiety help to raise the HOMO level, which is favorable for this application. rsc.org

Research on various HTMs incorporating N,N-di(4-methoxyphenyl)aminophenyl units has demonstrated their potential to achieve high power conversion efficiencies (PCEs) in PSCs, often comparable to the widely used spiro-OMeTAD. beilstein-journals.orgnumberanalytics.com For example, a novel HTM featuring two N,N-di(4-methoxyphenyl)aminophenyl arms on an ethene core achieved a PCE of 12.77% in a perovskite solar cell. beilstein-journals.org

The table below summarizes key performance indicators for several HTMs containing the N,N-bis(4-methoxyphenyl)amino substructure, highlighting their suitability for PSC applications.

HTM DesignationCore StructureHOMO Level (eV)PCE in PSCs (%)Reference
EtheneTTPAEtheneNot specified12.77 beilstein-journals.org
ADT-based HTMsAnthradithiopheneNot specifiedup to 17.6 rsc.org
BDT-based HTMBenzodithiopheneNot specifiedup to 17.1 numberanalytics.com
Spiro-OMeTAD (benchmark)Spirobifluorene-5.1317.7 (in cited study) numberanalytics.comnih.gov

This table showcases the performance of various hole-transporting materials containing the N,N-bis(4-methoxyphenyl)amino moiety, demonstrating the effectiveness of this chemical unit in perovskite solar cells.

Design of this compound-based Chemical Sensors and Sensing Mechanisms

While specific research on this compound as a chemical sensor is limited, the structural motifs present in the molecule suggest its potential for this application. Aromatic polyamides and related structures have been investigated for their sensing capabilities, particularly for the detection of nitroaromatic compounds like 2,4,6-trinitrophenol (TNP), a common explosive. nih.gov

The sensing mechanism in such materials often relies on fluorescence quenching. The electron-rich aromatic amide can act as a fluorescent probe. Upon interaction with an electron-deficient analyte like TNP, a photoinduced electron transfer can occur from the excited state of the sensor molecule to the analyte. This process deactivates the radiative decay pathway of the sensor, leading to a measurable decrease in its fluorescence intensity.

Self-Assembled Soft Materials and Their Potential Applications

The combination of rigid aromatic groups and flexible amide linkers in this compound makes it an excellent candidate for the construction of self-assembled soft materials. nih.gov Aromatic amides are known to form well-defined, ordered structures through a combination of non-covalent interactions, primarily hydrogen bonding between the amide groups and π-π stacking of the aromatic rings. nih.gov

These interactions can drive the spontaneous organization of the molecules into various nanostructures, such as fibers, ribbons, sheets, and gels in suitable solvents. The resulting materials can have applications in areas like drug delivery, tissue engineering, and as templates for the synthesis of other nanomaterials.

The specific morphology of the self-assembled structures can often be controlled by external stimuli such as solvent polarity, temperature, and concentration. For example, aromatic diamide-esters have been shown to form nanotubes or nanoribbons depending on the solvent used, demonstrating the tunability of the self-assembly process. While the self-assembly of this compound has not been explicitly detailed, the principles governing the self-organization of aromatic amides strongly suggest its capability to form such ordered supramolecular structures.

Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Propanediamide Ligands

While aromatic carboxylates are more commonly used as ligands in MOF synthesis, the use of amide-containing ligands is a growing area of research. The directionality of the hydrogen bonds in the amide groups can be used to control the dimensionality and topology of the resulting framework. Furthermore, the methoxy-substituted phenyl rings can be functionalized to tune the properties of the MOF, such as its porosity, stability, and catalytic activity.

The incorporation of ligands like this compound into MOFs could lead to materials with interesting properties for applications in gas storage and separation, catalysis, and sensing. The specific coordination behavior would depend on the metal ion used and the reaction conditions. For example, four coordination polymers have been synthesized using 1,3-bis-(4-pyridyl)-propane, a ligand with a similar flexible propane (B168953) linker, demonstrating the formation of diverse 1D, 2D, and 3D structures.

Future Research Directions and Emerging Paradigms in N,n Bis 4 Methoxyphenyl Propanediamide Studies

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, moving it from labor-intensive trial-and-error processes to a data-driven predictive science. academiclabs.comjyu.fi For N,N'-bis(4-methoxyphenyl)propanediamide, these computational tools offer a pathway to rapidly explore its potential without synthesizing every possible derivative.

ML algorithms can be trained on large datasets of known molecules to predict the physicochemical properties, spectroscopic signatures, and potential applications of new compounds like this compound. birmingham.ac.uk For instance, models could forecast its solubility in various solvents, its thermal stability, or even its potential to form liquid crystalline phases. Furthermore, AI can significantly accelerate the discovery of optimal synthetic routes by predicting reaction outcomes and suggesting reaction conditions that maximize yield and minimize waste, aligning with the principles of green chemistry. orgmathun.comnih.gov This predictive power allows researchers to prioritize the most promising avenues for laboratory investigation.

Table 1: Hypothetical AI/ML Predictions for this compound Derivatives

DerivativePredicted PropertyValueConfidence ScoreSuggested Application
Core MoleculeMelting Point185-195 °C92%Precursor for polymers
Nitro-substitutedBand Gap2.8 eV88%Organic semiconductor
Chloro-substitutedSolubility (Toluene)5.2 g/L95%Solution-processable films
Cyano-substitutedDipole Moment6.5 D85%Nonlinear optics

Exploration of this compound in Niche Chemical Research Areas

While the core applications of propanediamides are established, the specific structure of this compound, with its rigid aromatic groups and flexible linker, makes it a candidate for several niche research areas.

Crystal Engineering and Polymorphism: The compound possesses multiple hydrogen bond donors (N-H) and acceptors (C=O, O-CH₃), making it an excellent candidate for designing complex crystalline architectures. cardiff.ac.uk Future research could focus on creating and characterizing different polymorphs, cocrystals, and solvates. cardiff.ac.uk The ability to control the solid-state packing of the molecule through crystallization conditions is fundamental to tuning its bulk properties, such as solubility and mechanical strength. The study of how the flexible propanediamide backbone and the methoxyphenyl groups interact to form different supramolecular synthons is a key area for exploration. cardiff.ac.ukresearchgate.net

Functional Organic Materials: The convergence of π-conjugated systems and self-assembly motifs suggests potential applications in functional organic materials. orgmathun.comdeliuslab.com Research could explore its use as a building block for supramolecular polymers, where intermolecular hydrogen bonds drive the formation of long, ordered chains. deliuslab.com The presence of the methoxyphenyl groups also suggests that it could be investigated for liquid crystalline properties or as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where molecular organization is critical. birmingham.ac.uk

Host-Guest Chemistry: The flexible cleft-like structure of the molecule could be exploited in host-guest chemistry. Future studies might investigate its ability to selectively bind small molecules or ions within its molecular framework, leading to applications in chemical sensing or separation.

Development of Advanced In Situ Characterization Techniques

Understanding the dynamic processes of synthesis and self-assembly requires moving beyond static, post-process characterization. The development and application of advanced in situ characterization techniques are critical for gaining a fundamental understanding of this compound's behavior. ethz.chcardiff.ac.uk

Real-time monitoring of crystallization processes can provide unprecedented insight into nucleation, crystal growth, and polymorphic transformations. ethz.chnih.gov Techniques like in situ Raman and infrared spectroscopy can track changes in both the solution and solid phases, while in situ X-ray diffraction can observe the evolution of crystal structure as it happens. nih.govethz.ch This allows researchers to understand how factors like solvent, temperature, and additives influence the final solid form, enabling precise control over the material's properties. researchgate.net In situ NMR, for example, can provide detailed information about the evolution of both the liquid and solid phases during a crystallization event. cardiff.ac.uk

Table 2: Application of In Situ Techniques to this compound Research

TechniqueInformation GainedResearch Question Addressed
In Situ Raman/IR SpectroscopyReal-time concentration of solute and solid; identification of functional group interactions.How quickly does the compound crystallize? Which hydrogen bonds form first? nih.gov
In Situ X-Ray Diffraction (XRD)Evolution of crystal lattice parameters; detection of transient polymorphic forms.Does a metastable polymorph form before the stable one? How does the crystal structure change with temperature? nih.gov
In Situ Atomic Force Microscopy (AFM)Visualization of crystal growth on surfaces at the nanoscale.What are the growth mechanisms on different substrates?
In Situ Nuclear Magnetic Resonance (NMR)Changes in solution-state species and solid-state structure over time.What is the rate of conversion from solution to solid? Does the molecular conformation change upon crystallization? cardiff.ac.uk

Interdisciplinary Approaches and Collaborations in Propanediamide Research

The complexity of modern chemical research necessitates a move away from siloed efforts toward highly collaborative, interdisciplinary projects. jyu.fideliuslab.com Realizing the full potential of this compound will require expertise from a diverse range of scientific fields.

A successful research program would involve a synergistic effort. Organic and medicinal chemists would focus on the synthesis of the parent compound and its derivatives. birmingham.ac.uk Computational chemists, armed with AI and ML tools, would model the properties of these new molecules to guide the synthetic efforts. orgmathun.com Materials scientists and physicists would then characterize the electronic, optical, and mechanical properties of the resulting materials, evaluating their performance in devices like solar cells or sensors. birmingham.ac.ukdeliuslab.com Throughout this cycle, chemical engineers would provide crucial expertise on process optimization and scale-up, ensuring that promising laboratory discoveries can be translated into practical applications. Such collaborative frameworks, often spanning multiple institutions, are essential for tackling complex scientific challenges and driving innovation in materials science. jyu.fi

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N,N'-bis(4-methoxyphenyl)propanediamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 4-methoxyphenylamine and propanedioic acid derivatives. Key steps include:

  • Amidation : Reacting ethyl oxamate with 4-methoxyaniline under reflux in toluene, achieving yields up to 76% (temperature: 110°C, catalyst: p-toluenesulfonic acid) .

  • Stille Coupling : For advanced intermediates, use tributyltin chloride and aryl bromides in a Pd-catalyzed cross-coupling reaction (e.g., with 1,2-bis(4-bromophenyl)ethane-1,2-dione) .

  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).

    • Data Table :
StepReagents/ConditionsYield (%)Reference
AmidationEthyl oxamate, 4-methoxyaniline, 110°C76
Stille CouplingPd(PPh₃)₄, DMF, 80°C85

Q. How is This compound characterized structurally?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR confirms methoxy groups (δ 3.7–3.8 ppm, singlet) and amide protons (δ 8.2–8.5 ppm). ¹³C NMR detects carbonyl signals at ~168 ppm .
  • Mass Spectrometry : LC–MS (ESI) shows [M+H]⁺ peaks matching the molecular formula C₁₉H₂₀N₄O₄ (calc. 368.15, observed 368.3) .
  • Elemental Analysis : Carbon and nitrogen content should align with theoretical values (e.g., C: 62.3%, N: 15.2%) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and intermediate stability in its synthesis?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model transition states during amidation. For example, calculate activation energies for nucleophilic attack of 4-methoxyaniline on carbonyl groups .
  • Solvent Effects : COSMO-RS simulations in toluene vs. DMF show higher yields in polar aprotic solvents due to stabilized intermediates .

Q. What strategies resolve contradictions in reported yields across synthetic methods?

  • Methodological Answer :

  • Comparative Analysis : Replicate methods side-by-side, controlling variables (e.g., catalyst loading, solvent purity). For instance, Pd(PPh₃)₄ vs. Pd₂(dba)₃ in Stille coupling may explain yield differences (85% vs. 71%) .
  • Error Sources : Trace moisture in DMF reduces Pd catalyst activity; use molecular sieves for anhydrous conditions .

Q. How do substituents on the aryl group influence the compound’s electronic properties?

  • Methodological Answer :

  • Structure-Activity Studies : Replace 4-methoxy with electron-withdrawing (e.g., -CF₃) or donating (-NEt₂) groups. UV-Vis spectroscopy reveals redshifted absorption (λmax 320 nm → 350 nm) with electron-rich substituents .
  • Data Table :
Substituentλmax (nm)Yield (%)Reference
4-OCH₃32076
4-CF₃29568
4-NEt₂35056

Q. What catalytic mechanisms drive key steps like Buchwald-Hartwig amination?

  • Methodological Answer :

  • Mechanistic Insight : Pd(0) catalysts oxidatively add to aryl halides, forming a Pd(II) intermediate. Ligands (e.g., XPhos) facilitate transmetallation with amine nucleophiles. Kinetic studies show rate-limiting reductive elimination .
  • Optimization : Use bulky ligands (SPhos) to suppress β-hydride elimination, improving yields from 70% to 88% .

Data Contradiction Analysis

Q. Why do similar synthetic routes report divergent yields (e.g., 71% vs. 96%)?

  • Methodological Answer :

  • Catalyst Purity : Commercial Pd sources vary in active species content. ICP-MS analysis of Pd(PPh₃)₄ batches shows 10–15% variability in Pd content .
  • Side Reactions : Competing hydrolysis of tin intermediates in Stille coupling reduces yields. Use anhydrous DMF and degassed solvents to mitigate .

Applications in Materials Science

Q. How is this compound utilized in optoelectronic materials?

  • Methodological Answer :

  • Charge Transport : As a hole-transport layer (HTL), its planar structure enhances π-π stacking in OLEDs. Mobility measurements via space-charge-limited current (SCLC) give μh ≈ 10⁻⁴ cm²/V·s .
  • Device Integration : Blend with PCBM (1:1 w/w) in perovskite solar cells achieves PCE up to 12.3% (vs. 8.7% for PEDOT:PSS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.